molecular formula C24H25FN4O2 B1677083 Ocaperidone CAS No. 129029-23-8

Ocaperidone

Katalognummer: B1677083
CAS-Nummer: 129029-23-8
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: ZZQNEJILGNNOEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ocaperidon ist eine Antipsychotika-Verbindung vom Typ Benzisoxazol, die ursprünglich von Janssen Pharmaceuticals entwickelt wurde. Es ist bekannt für seine hohe Affinität zu Serotonin- und Dopaminrezeptoren, was es zu einem potenten Neuroleptikum macht. Ocaperidon wurde auf seine potenzielle Verwendung bei der Behandlung von Schizophrenie und schizoaffektiven Störungen untersucht .

Herstellungsmethoden

Die Synthese von Ocaperidon beinhaltet eine konvergente Syntheseroute. Der letzte Schritt erfordert die Anbindung der Seitenkette zwischen 3-(2-Bromethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-on und 6-Fluor-3-(4-Piperidinyl)-1,2-Benzoxazol . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und kontrollierter Temperaturen, um die richtige Bildung des gewünschten Produkts sicherzustellen. Industrielle Produktionsmethoden würden wahrscheinlich eine Skalierung dieser Syntheseroute mit Optimierungen für Ausbeute und Reinheit beinhalten.

Vorbereitungsmethoden

The synthesis of ocaperidone involves a convergent synthetic route. The final step requires the attachment of the sidechain between 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one and 6-fluoro-3-(4-piperidinyl)-1,2-benzoxazole . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the proper formation of the desired product. Industrial production methods would likely involve scaling up this synthetic route with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Ocaperidon unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion kann am Piperidinring auftreten und zur Bildung von N-Oxid-Derivaten führen.

    Reduktion: Reduktionsreaktionen können den Benzoxazolring angreifen und möglicherweise zur Bildung reduzierter Derivate führen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Ocaperidone functions as a dopamine-D2 antagonist and a serotonin 5-HT2 antagonist . In preclinical studies, it demonstrated significant potency in inhibiting dopamine agonist-induced behavioral effects at low doses, making it comparable to established antipsychotics like haloperidol and risperidone. Specifically, this compound was found to be 2 to 8 times more potent than risperidone in certain behavioral assays . This dual action on dopamine and serotonin receptors is thought to contribute to its therapeutic effects while potentially mitigating some side effects typically associated with dopamine antagonists.

Clinical Trial Outcomes

This compound has undergone several clinical trials aimed at evaluating its efficacy and safety in patients with schizophrenia:

  • N3D/FOROCA-05 Study : This multi-center, double-blind placebo-controlled trial involved patients with a PANSS total score greater than 60. The study found that a dose of 0.6 mg this compound achieved a D2 receptor target engagement of 69% , indicating substantial receptor occupancy .
  • OCA-BEL4 Trial : A four-week double-blind study compared this compound (average dose of 2.1 mg) with haloperidol (average dose of 8.4 mg). Results indicated that this compound effectively controlled schizophrenia symptoms but also raised concerns regarding extrapyramidal side effects .
  • N3D-OCA6 Study : In this 12-week trial comparing this compound (0.40 mg) to olanzapine (15 mg), the findings suggested that while this compound was effective, it had a higher incidence of extrapyramidal symptoms than anticipated based on preclinical models .

Side Effects and Challenges

Despite its efficacy, this compound's development faced significant hurdles due to the occurrence of extrapyramidal symptoms, which led to the discontinuation of its clinical development in 2010 after Phase II trials . The balance between therapeutic benefits and side effects remains a critical area of investigation.

Drug Repositioning Potential

Recent advancements in computational drug repositioning have opened avenues for exploring new therapeutic uses for existing compounds like this compound. By leveraging computational techniques that analyze drug-binding sites and biological targets, researchers aim to identify alternative applications for this compound beyond its original indication as an antipsychotic . Such strategies could potentially expedite the discovery process for treatments targeting rare diseases or conditions where current therapies are inadequate.

Summary Table of Clinical Trials

Trial NameDurationDose of this compoundComparatorKey Findings
N3D/FOROCA-056 weeks0.6 mgPlaceboD2 receptor engagement of 69%
OCA-BEL44 weeks2.1 mgHaloperidolEffective symptom control; higher EPS risk
N3D-OCA612 weeks0.40 mgOlanzapineEffective but higher EPS than predicted

Wirkmechanismus

Ocaperidone primarily exerts its effects by antagonizing serotonin (5-HT2) and dopamine (D2) receptors. This dual antagonism helps in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions. The blockade of D2 receptors in the mesolimbic pathway is particularly important for its antipsychotic effects. Additionally, this compound’s interaction with adrenergic and histamine receptors contributes to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Ocaperidone, a novel antipsychotic agent, is recognized for its unique pharmacological profile, primarily as a potent antagonist of dopamine D2 receptors and serotonin 5-HT2 receptors. This compound has been studied extensively for its potential therapeutic effects, particularly in the treatment of schizophrenia and other psychiatric disorders. The following sections detail the biological activity of this compound, including its receptor interactions, clinical efficacy, and safety profile based on diverse research findings.

Receptor Interactions

This compound exhibits a strong affinity for both D2 and 5-HT2 receptors, which are crucial in the modulation of neurotransmitter systems associated with mood and behavior. The compound's pharmacological properties can be summarized as follows:

Receptor Activity Affinity (Ki)
D2AntagonistLow nanomolar range
5-HT2AntagonistLow nanomolar range
α1-AdrenoceptorAntagonistModerate affinity
H1AntagonistModerate affinity

This compound's dual action on D2 and 5-HT2 receptors suggests a potential for reducing both positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects (EPS) commonly associated with traditional antipsychotics like haloperidol .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in treating schizophrenia. In a comparative study with haloperidol, this compound showed equipotent effects in managing disinhibition and normalization of activity in animal models. For instance:

  • Disinhibition : this compound was found to have a dose range of 0.0062-0.011 mg/kg, comparable to haloperidol.
  • Normalization : The effective dose was similar between this compound (0.074 mg/kg) and haloperidol (0.080 mg/kg).
  • Suppression : this compound required a higher dose (0.71 mg/kg) compared to haloperidol (0.16 mg/kg) for complete suppression of activity .

These findings indicate that while this compound is effective, it may require higher doses for certain effects compared to haloperidol.

Case Studies and Research Findings

Several case studies have explored the impact of this compound in clinical settings:

  • Case Study on Pediatric Patients : A study involving children aged 8-17 years with developmental disorders indicated that this compound effectively improved symptoms without significant side effects. Out of 20 patients treated, 13 showed marked improvement over an extended follow-up period .
  • Long-term Efficacy : In another study focusing on long-term treatment outcomes, patients treated with this compound demonstrated sustained improvements in symptom management over periods extending up to 15 months .

Safety Profile

The safety profile of this compound is critical for its clinical application. Compared to traditional antipsychotics, this compound appears to have a lower incidence of EPS:

  • Weight Gain : Some patients experienced weight gain; however, this was less pronounced than with other atypical antipsychotics.
  • Prolactin Levels : this compound treatment led to transient increases in prolactin levels but did not result in significant long-term hormonal imbalances .

Eigenschaften

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2/c1-15-4-3-10-29-23(15)26-16(2)19(24(29)30)9-13-28-11-7-17(8-12-28)22-20-6-5-18(25)14-21(20)31-27-22/h3-6,10,14,17H,7-9,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQNEJILGNNOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156042
Record name Ocaperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ocaperidone is a benzisoxazol piperidine antipsychotic primarily binds and with high affinity to 5-HT2 (serotonin) receptors, alpha1 and alpha 2 adrenergic receptors, dopamine D2 receptors and histamine H1 receptors. Ocaperidone is an antagonist primarily at the 5HT and D2 receptors. A proposed mechanism of action is the central D2 receptor blockade which is common to all neuroleptics that are used to treat positive symptoms of schizophrenia.
Record name Ocaperidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

129029-23-8
Record name Ocaperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129029-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ocaperidone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129029238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ocaperidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ocaperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCAPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26HUS7139V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 4.8 parts of 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, 3.9 parts of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole monohydrochloride, 10 parts of sodium carbonate, a few crystals of potassium iodide and 144 parts of 4-methyl-2-pentanone was stirred overnight at room temperature. After cooling, the reaction mixture was poured into water. The organic layer was separated, dried, filtered and evaporated. The residue was purified by column chromatography (silica gel; CH2Cl2 /CH3OH 95:5). The eluent of the desired fraction was evaporated and the residue was crystallized from acetonitrile, yielding 3 parts (47.6%) of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2,9-dimethyl-4H-pyrido[1,2-a]-pyrimidin-4-one; mp. 199.9° C. (comp. 1).
Name
3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ocaperidone
Reactant of Route 2
Ocaperidone
Reactant of Route 3
Reactant of Route 3
Ocaperidone
Reactant of Route 4
Reactant of Route 4
Ocaperidone
Reactant of Route 5
Reactant of Route 5
Ocaperidone
Reactant of Route 6
Ocaperidone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.